![molecular formula C23H18N4O5S B2580795 Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate CAS No. 1251670-15-1](/img/structure/B2580795.png)
Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate is a useful research compound. Its molecular formula is C23H18N4O5S and its molecular weight is 462.48. The purity is usually 95%.
BenchChem offers high-quality Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of novel quinoline derivatives. For instance, N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones were synthesized from methyl 2-(quinolin-8-yloxy) acetate through a series of reactions including condensation and intramolecular cyclization. These compounds were characterized by spectroscopic techniques and elemental analyses, showcasing their potential in medicinal chemistry and material science (Saeed et al., 2014).
Antimicrobial and Mosquito Larvicidal Activity
Research has also explored the antimicrobial and mosquito larvicidal potential of quinoline derivatives. A study on 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated significant antimicrobial and antifungal activities against various strains, as well as promising mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties. A theoretical study on quinoxalines, which share a structural similarity, as corrosion inhibitors for copper in nitric acid media highlighted the relationship between molecular structure and inhibition efficiency, providing insights into the compound's potential applications in protecting metals against corrosion (Zarrouk et al., 2014).
Photovoltaic Properties
Investigations into the photovoltaic properties of quinoline derivatives, including studies on the fabrication of organic–inorganic photodiode devices, have been conducted. These studies illustrate the potential of quinoline derivatives in enhancing the efficiency of photovoltaic devices through improved diode parameters and photovoltaic properties under illumination conditions (Zeyada et al., 2016).
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-30-15-7-5-6-14(12-15)27-22(28)20-17(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)16-8-3-4-9-18(16)31-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZZSKCUDXHIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)

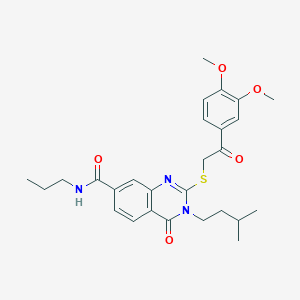
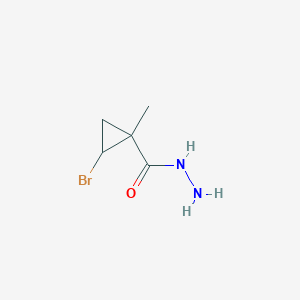
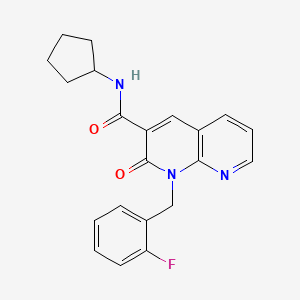
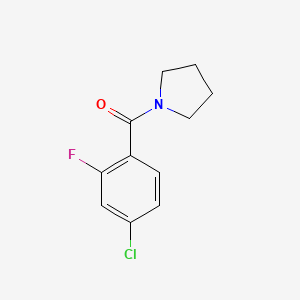
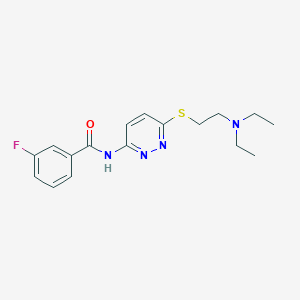
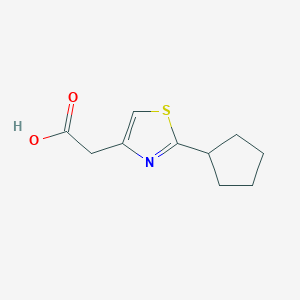

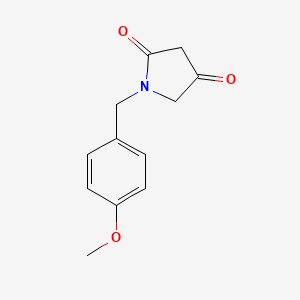
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
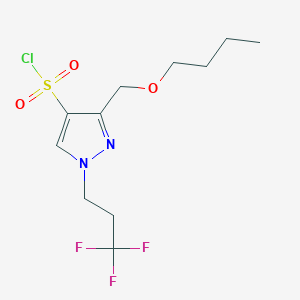
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
